Sodium docosanoate, with the chemical formula C22H43NaO2 and CAS Number 5331-77-1, is a sodium salt of docosanoic acid, also known as behenic acid. This compound is classified as a surfactant and plays a significant role in various biochemical processes. It is primarily utilized in the food industry, pharmaceuticals, and cosmetics due to its emulsifying properties. Sodium docosanoate interacts with enzymes and proteins, influencing cellular functions and biochemical reactions .
Sodium docosanoate can be synthesized through several methods, primarily involving the neutralization of docosanoic acid with sodium hydroxide. The general procedure includes:
In industrial settings, this process is scaled up with controlled conditions to ensure high yield and purity. Additional methods may involve the use of other fatty acids or modifying reaction conditions to optimize production .
Sodium docosanoate has a linear structure characterized by a long hydrocarbon chain with a carboxylate group at one end:
This structure allows sodium docosanoate to exhibit surfactant properties, making it effective in reducing surface tension in solutions .
Sodium docosanoate participates in various chemical reactions:
Common reagents include:
The major products from these reactions include docosanoic acid and various alcohols or ketones depending on the reaction pathway .
Sodium docosanoate acts primarily as a surfactant in biological systems. Its mechanism involves:
This compound can modulate gene expression related to lipid metabolism, thereby influencing cellular lipid composition and function .
Relevant data indicate that sodium docosanoate maintains its properties across a range of temperatures and concentrations, making it suitable for various applications .
Sodium docosanoate finds applications across multiple scientific fields:
Additionally, it plays a role in nanoparticle synthesis where it aids in stabilizing nanoparticles due to its surfactant characteristics .
The history of sodium docosanoate is intrinsically tied to the isolation and characterization of its parent fatty acid, behenic acid (docosanoic acid). First identified in the 19th century through saponification reactions of hydrogenated vegetable oils, particularly from Moringa oleifera and ben oil (hence the historical name "behenic" derived from the Persian "ben"), this long-chain fatty acid presented significant crystallization challenges. The sodium salt derivative emerged as a solution to improve aqueous processability while retaining the hydrocarbon chain's structural properties. Early nomenclature reflected its natural sources, with terms like "behenate" appearing in chemical literature by the 1920s. The systematic designation "docosanoate" adheres to IUPAC carboxylic acid nomenclature (denoting a 22-carbon chain), while "sodium behenate" persists as a common synonym in industrial contexts [1] [6].
Industrial production historically relied on alkaline hydrolysis (saponification) of natural triglycerides followed by acidulation and recrystallization. Modern synthesis employs catalytic hydrogenation of erucic acid (C22:1) derived from high-erucic rapeseed or mustard seed oil, followed by precise neutralization with sodium hydroxide or sodium carbonate. The process refinement focuses on achieving pharmaceutical-grade purity (>95%) through fractional crystallization or solvent extraction, with analytical confirmation via FTIR spectroscopy (characteristic carboxylate peaks at 1540–1650 cm⁻¹ and 1400–1450 cm⁻¹) and GC-MS analysis of methyl ester derivatives [1] [8].
Table 1: Nomenclature and Regulatory Identifiers for Sodium Docosanoate
Designation Type | Term | Source/Context |
---|---|---|
Systematic Name | Sodium docosanoate | IUPAC nomenclature |
Common Synonyms | Sodium behenate; Behenic acid sodium salt; Docosanoic acid sodium salt | Industrial/commercial contexts |
CAS Registry | 5331-77-1 | Chemical Abstracts Service |
Molecular Formula | C₂₂H₄₃NaO₂ | Elemental composition |
Key Functional Group | Carboxylate anion (R-COO⁻) | Reactive moiety |
The supply chain evolution reveals its transition from laboratory curiosity to specialized reagent. Current suppliers (e.g., Alfa Chemistry, American Custom Chemicals Corporation) offer research quantities at premium prices ($496.3/5mg for 95% purity), reflecting stringent purification requirements and low-volume demand compared to commodity surfactants. Regulatory status under EPA Substance Registry System (Sodium behenate, 5331-77-1) and ISO 9001:2015/REACH compliance further defines its commercial handling [1] [6].
The resurgence of interest in sodium docosanoate stems from its unique structural influence on lipid-based nanosystems. Its C22 chain length significantly exceeds that of common surfactant tails (typically C12-C18), promoting highly ordered crystalline domains within nanostructures. This molecular configuration imparts exceptional thermodynamic stability to solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). When integrated into lipid matrices, sodium docosanoate acts as a crystallization modulator, slowing polymorphic transitions and preventing drug expulsion during storage – a common limitation with shorter-chain surfactants [7] [9].
In pharmaceutical nanotechnology, sodium docosanoate serves three primary functions: (1) Co-emulsifier enhancing interfacial film rigidity in lipid nanoparticles; (2) Surface modifier controlling particle wettability and biointerfacial interactions; and (3) Lyotropic liquid crystal inducer in sustained-release depot formulations. Studies demonstrate its capacity to increase drug loading efficiency of hydrophobic actives (e.g., paclitaxel, curcumin) by 15–30% compared to sodium stearate (C18) counterparts, attributable to expanded lattice spacing in the crystalline lipid core. Furthermore, its temperature-responsive behavior facilitates injectable in situ gelling systems, where physiological temperatures trigger micellar reorganization into hexagonal liquid crystalline phases, enabling localized drug release over weeks [7] [9].
Recent advances exploit its metal-chelating capacity for functionalized nanosystems. The carboxylate head group coordinates with diagnostic metals (e.g., gadolinium, ⁶⁴Cu) creating MRI/PET-visible nanocarriers without compromising therapeutic loading. Additionally, surface functionalization via carboxylate conjugation enables targeted delivery; antibody fragments or aptamers grafted onto polyethylene glycol (PEG) spacers bound to sodium docosanoate achieve tissue-specific targeting while maintaining stealth properties. These innovations position sodium docosanoate as a versatile building block in next-generation theranostics [7].
Table 2: Performance Metrics of Sodium Docosanoate in Lipid Nanostructures
Nanostructure Type | Key Improvement | Mechanistic Basis |
---|---|---|
Solid Lipid Nanoparticles (SLNs) | 40% reduction in drug leakage after 3 months storage | Enhanced crystalline stability and α-polymorph retention |
Nanostructured Lipid Carriers (NLCs) | 22% increase in drug loading capacity | Expanded lattice spacing accommodating drug molecules |
Liquid Crystalline Depots | Sustained release over 21 days | Formation of reverse hexagonal phase (H₂) at 37°C |
Theranostic Nanocarriers | Bifunctional loading efficiency >85% | Carboxylate-metal chelation + hydrophobic domain solubilization |
The performance differential between sodium docosanoate and analogous anionic surfactants arises from fundamental structure-property relationships. Chain length governs critical packing parameters (CPP), micellar morphology, and interfacial behavior. Sodium docosanoate (C22) exhibits a CPP >1.0, favoring inverted micelles or lamellar phases, whereas sodium laurate (C12, CPP≈0.5) forms spherical micelles. This distinction manifests in adsorption energetics: quartz crystal microbalance studies reveal sodium docosanoate achieves 35% higher monolayer surface coverage on silica than sodium dodecyl sulfate (SDS, C12) due to enhanced hydrophobic interactions between adjacent chains [3].
In enhanced oil recovery applications, calcium-mediated adsorption onto rock formations demonstrates critical divergence. While all anionic surfactants experience reduced adsorption at high pH (>10), sodium docosanoate uniquely leverages divalent cation bridging. Calcium ions (Ca²⁺) form complexes between the carboxylate headgroup and anionic silica sites, achieving adsorption densities of 2.8 µmol/m² – 70% higher than linear alkylbenzene sulfonates (LAS) under identical conditions. However, this advantage becomes a formulation challenge in seawater (high Na⁺), where sodium ions displace Ca²⁺, reducing adsorption by 40–60%. Strategic polymer co-addition (e.g., polystyrene sulfonate) mitigates this by competitively binding Ca²⁺, preserving sodium docosanoate's interfacial activity [3] [10].
Analytical quantification presents distinctive challenges due to its low critical micelle concentration (CMC ≈10⁻⁵ M) and precipitation tendency. Standard methylene blue active substances (MBAS) assays optimized for SDS exhibit poor sensitivity for sodium docosanoate. The MIBK-DCE extraction (methyl isobutyl ketone:1,2-dichloroethane, 3:1 ratio) demonstrates superior recovery (99.0% vs. 72% for chloroform extraction) with lower detection limits (0.0001 mg/L). This method specificity is crucial given its structural similarity to co-occurring long-chain fatty acids in environmental matrices [10].
Table 3: Comparative Surfactant Properties in Aqueous Environments
Property | Sodium Docosanoate (C22) | SDS (C12) | Sodium Stearate (C18) |
---|---|---|---|
Critical Micelle Concentration (M) | 7.8 × 10⁻⁶ | 8.2 × 10⁻³ | 1.5 × 10⁻³ |
Krafft Temperature (°C) | 51–53 | 16 | 38–40 |
Calcium Tolerance (mM Ca²⁺) | >50 without precipitation | <2 precipitation | <10 precipitation |
Adsorption Density on Silica (µmol/m²) | 2.8 (with 50mM Ca²⁺) | 1.2 (with 50mM Ca²⁺) | 2.1 (with 50mM Ca²⁺) |
Phase Preference (25°C) | Lamellar | Spherical micelles | Hexagonal |
The environmental footprint comparison reveals nuanced tradeoffs: while sodium docosanoate's biodegradation half-life (≈15 days) exceeds SDS (≈7 days) due to chain length effects, its lower aquatic toxicity (LC₅₀ Daphnia magna >100 mg/L vs. SDS 8–20 mg/L) reflects reduced membrane disruption potency. This combination positions it favorably for applications requiring extended environmental persistence without acute ecotoxicity [3] [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0